molecular formula C7H9FO5S B2880163 8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid CAS No. 2503208-56-6

8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2880163
CAS No.: 2503208-56-6
M. Wt: 224.2
InChI Key: UBJNNHUOIDTLDN-UHFFFAOYSA-N
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Description

8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid is a fluorinated heterocyclic compound with a complex structure. This compound is characterized by the presence of a fluorine atom, a dioxo group, and a thiaspiro ring system, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting with the construction of the thiaspiro ring system. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorination step is usually achieved using fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology: The fluorinated nature of this compound makes it useful in biological studies, particularly in the development of fluorescent probes and imaging agents

Medicine: In medicinal chemistry, 8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid can be used as a precursor for the synthesis of pharmaceuticals. Its incorporation into drug molecules can enhance their stability, bioavailability, and efficacy.

Industry: This compound finds applications in the chemical industry, particularly in the production of agrochemicals and advanced materials. Its unique properties make it suitable for use in the development of new materials with improved performance characteristics.

Mechanism of Action

The mechanism by which 8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The fluorine atom can enhance binding affinity and selectivity, leading to more effective interactions.

Comparison with Similar Compounds

  • 6-Fluoro-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid

  • 8-Fluoro-6-thiaspiro[3.4]octane-8-carboxylic acid

  • 8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate

Uniqueness: 8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid stands out due to its unique combination of fluorine, dioxo, and thiaspiro groups. This combination provides distinct chemical and physical properties that are not found in its similar compounds, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

8-fluoro-6,6-dioxo-2-oxa-6λ6-thiaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO5S/c8-7(5(9)10)4-14(11,12)3-6(7)1-13-2-6/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJNNHUOIDTLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CO1)CS(=O)(=O)CC2(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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